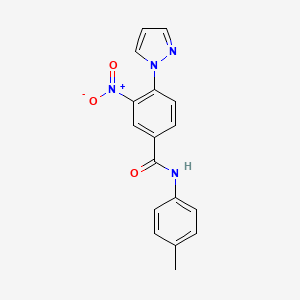

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide” is a compound that belongs to the class of chemicals known as pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure, which includes two nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Applications De Recherche Scientifique

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored pyrazole derivatives for their antileishmanial potential. Notably, N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has demonstrated potent antipromastigote activity against Leishmania aethiopica clinical isolates. In fact, compound 13 exhibited remarkable efficacy, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) showed significant inhibition effects against Plasmodium berghei in vivo. Compound 15, in particular, achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Molecular Docking Studies

To understand the mechanism of action, researchers conducted molecular docking studies. Compound 13’s better antileishmanial activity was justified by its interaction with Lm-PTR1, a protein target. This insight aids in designing safer and more effective antileishmanial agents .

Novel Insecticides

The diphenyl-1H-pyrazole derivatives, including N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, have been investigated as potential insecticides targeting the ryanodine receptor (RyR). These compounds hold promise for pest control and insect management .

Thiazolidin-2-ylidene Derivatives

Another avenue involves synthesizing N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These novel compounds exhibit interesting properties and may find applications in diverse areas .

Mécanisme D'action

Target of Action

The primary target of N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

The compound interacts with the RyR, leading to changes in the receptor’s function

Biochemical Pathways

The RyR is involved in various biochemical pathways, particularly those related to calcium signaling . By targeting the RyR, the compound can potentially disrupt these pathways, leading to detrimental effects on the insect’s physiology .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability

Result of Action

The compound’s action on the RyR can lead to a variety of molecular and cellular effects. For instance, it has been shown to have insecticidal activities against the diamondback moth (Plutella xylostella), with most of the compounds showing moderate to high activities at various concentrations .

Propriétés

IUPAC Name |

N-(4-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-12-3-6-14(7-4-12)19-17(22)13-5-8-15(16(11-13)21(23)24)20-10-2-9-18-20/h2-11H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCHURHSWUEPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)

![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)

![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)

![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)

![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2762488.png)

![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762492.png)

![(E)-2-benzoyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile](/img/structure/B2762497.png)